

Applications of Indium Arsenide in Quantum Computing: Application Notes and Protocols

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Compound of Interest

Compound Name: Indium arsenide

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Introduction

Indium Arsenide (InAs), a narrow-bandgap semiconductor, has emerged as a critical material in the advancement of quantum computing. Its unique electronic properties, including high electron mobility, strong spin-orbit interaction, and a small effective mass, make it an ideal platform for the development of various quantum computing components.^[1] This document provides an in-depth overview of the applications of InAs in quantum computing, with a focus on its use in quantum dots and nanowire-based qubits, particularly in the pursuit of fault-tolerant topological quantum computers. Detailed experimental protocols for the fabrication of these quantum devices are provided, along with a summary of key quantitative data to guide researchers in the field.

Core Applications of Indium Arsenide in Quantum Computing

The primary applications of InAs in quantum computing can be categorized into two main areas:

- **Spin Qubits in Quantum Dots:** The spin of an electron confined within an InAs quantum dot can be used to encode a quantum bit, or qubit.^{[2][3]} The strong spin-orbit interaction in InAs

facilitates rapid manipulation of the electron's spin state using electric fields, a significant advantage for scalable quantum computer architectures.[\[1\]](#)

- **Topological Qubits with Nanowires:** InAs nanowires, when interfaced with a superconductor, are a leading platform for the realization of Majorana zero modes (MZMs).[\[4\]](#)[\[5\]](#)[\[6\]](#) These exotic quasiparticles are predicted to have non-Abelian statistics, which would allow for the construction of topological qubits that are inherently robust against local sources of decoherence, a major hurdle in current quantum computing systems.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on InAs-based quantum computing components.

Table 1: Properties of InAs Nanowires and Quantum Dots

Parameter	Value	Reference
InAs Nanowire Diameter	20 - 115 nm	[4] [9]
InAs Quantum Dot Size	3.4 - 10 nm	[10]
Electron Mobility in InAs	33,000 cm ² /V·s (at 300K)	[1]
InAs Band Gap	0.35 eV	[1]
Spin-Orbit Interaction Strength	Strong	[1]

Table 2: Superconducting Properties of InAs Hybrid Systems

Superconductor	Induced Superconducting Gap (Δ)	Critical Magnetic Field (BC)	Transition Temperature (TC)	Reference
Aluminum (Al)	0.25 meV	~2 T	~1.5 K	[11]
Molybdenum-Rhenium (MoRe)	0.5 - 1.1 meV	> 6 T	~10 K	[9][11][12]
Niobium (Nb)	~1 meV	-	-	[13]
Tantalum (Ta)	-	-	4.4 K (alpha phase)	[14]

Table 3: Performance Metrics of InAs-Based Qubits

Qubit Type	Coherence Time (T2)	Gate Fidelity	Reference
InAs Nanowire Transmon	1.8 μ s	-	[11]
InAs Quantum Dot Spin Qubit	-	-	[2][3]
InAs-Al Hybrid (Majorana)	-	-	[15]

Experimental Protocols

Protocol 1: Fabrication of InAs Nanowires via Molecular Beam Epitaxy (MBE)

This protocol outlines the general steps for the growth of InAs nanowires using a gold (Au) catalyst-assisted vapor-liquid-solid (VLS) method in an MBE system.

1. Substrate Preparation:

- Begin with a clean InAs (111)B or other suitable substrate.

- Perform a standard cleaning procedure involving solvents such as acetone and isopropanol in an ultrasonic bath.
- Deposit a thin film of gold (Au) catalyst (typically 0.5-2 nm thick) onto the substrate using electron beam evaporation or thermal evaporation. The thickness of the Au film will influence the diameter of the resulting nanowires.

2. MBE Growth:

- Transfer the Au-coated substrate into the MBE growth chamber.
- Desorb the native oxide from the substrate surface by heating it to a specific temperature under an arsenic (As) flux.
- Set the substrate temperature to the desired growth temperature for InAs nanowires (typically in the range of 400-500°C).
- Open the indium (In) and arsenic (As) sources to initiate nanowire growth. The V/III flux ratio (As to In) is a critical parameter that needs to be optimized.
- Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED), if available.
- The growth time will determine the length of the nanowires.

3. Post-Growth Characterization:

- After growth, cool down the sample and remove it from the MBE chamber.
- Characterize the morphology (diameter, length, and density) of the InAs nanowires using Scanning Electron Microscopy (SEM).
- Analyze the crystal structure and quality using Transmission Electron Microscopy (TEM).

Protocol 2: Fabrication of an InAs Nanowire-Based Superconductor-Semiconductor Hybrid Device

This protocol describes the steps to fabricate a device consisting of an InAs nanowire contacted by superconducting leads, a common architecture for investigating Majorana zero modes.

1. Nanowire Transfer:

- Mechanically transfer the as-grown InAs nanowires from the growth substrate to a new substrate (e.g., a silicon wafer with a silicon dioxide layer) using a micromanipulator.

2. Lithography for Contact Definition:

- Use electron beam lithography (EBL) to define the contact areas on the selected nanowire. This involves spin-coating an electron-sensitive resist, exposing the desired pattern with an electron beam, and then developing the resist.

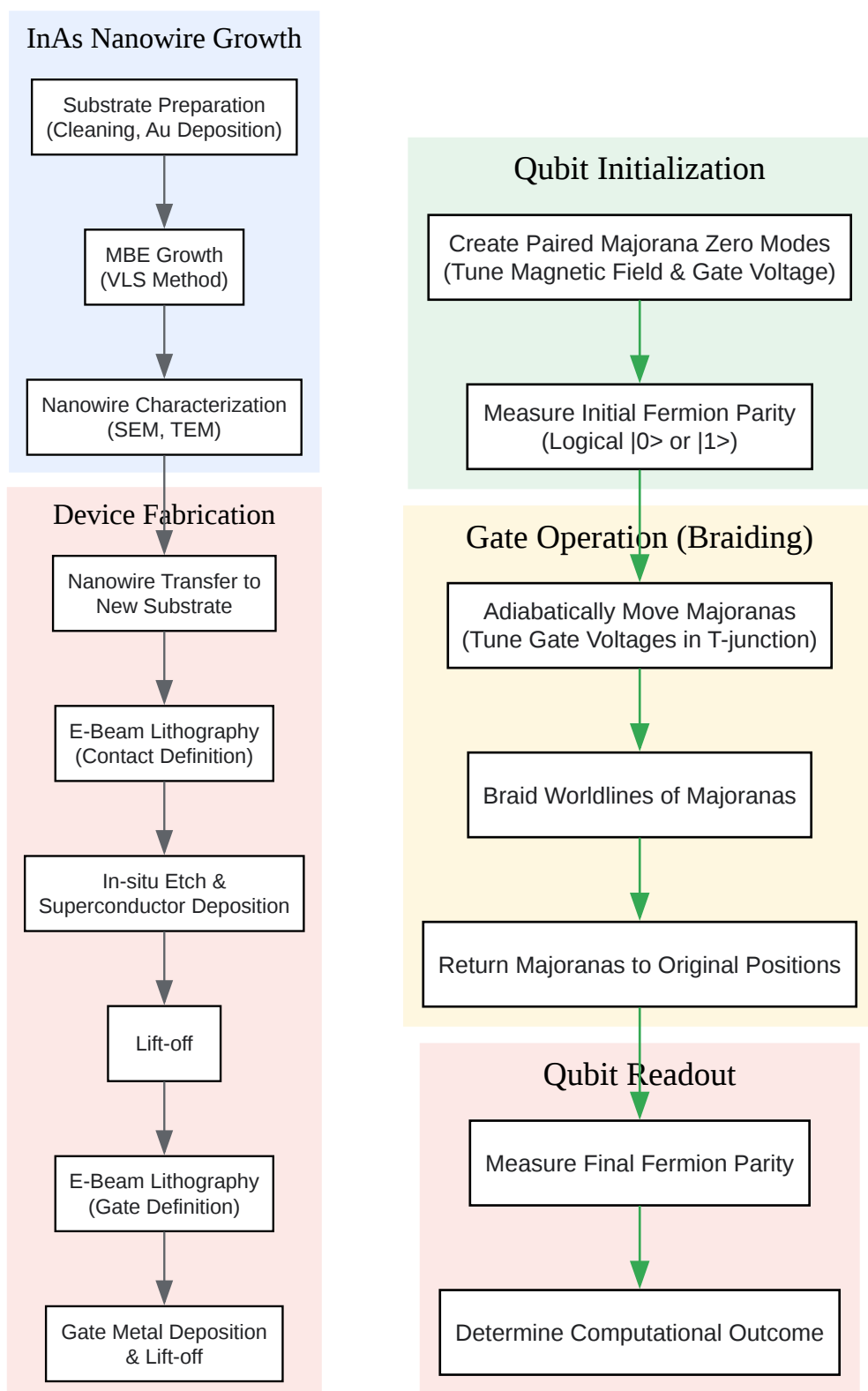
3. Superconductor Deposition:

- Prior to superconductor deposition, perform an in-situ etch (e.g., with argon plasma) to remove the native oxide from the contact areas of the InAs nanowire.
- Deposit the superconducting material (e.g., aluminum, niobium, or molybdenum-rhenium) using techniques like electron beam evaporation or sputtering. The deposition should be performed at a specific angle (shadow deposition) to create a clean interface.[\[9\]](#)

4. Lift-off and Final Device Fabrication:

- Perform a lift-off process by dissolving the remaining resist, leaving the patterned superconducting contacts on the nanowire.
- Define gate electrodes using another EBL step and metal deposition to allow for tuning of the electron density in the nanowire.

Visualizations



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